molecular formula C25H21ClN2O3S B2702291 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone CAS No. 850933-01-6

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone

Cat. No.: B2702291
CAS No.: 850933-01-6
M. Wt: 464.96
InChI Key: XBGYDKWNHUXIEQ-UHFFFAOYSA-N
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Description

Chemical Structure: This compound (CAS: 850932-97-7; molecular formula: C26H21ClN2O3S) features a 1H-indole core substituted at the 1-position with a 4-chlorobenzyl group and at the 3-position with a sulfonyl-ethanone moiety linked to an indoline ring . Its structural complexity combines electron-withdrawing (sulfonyl) and lipophilic (4-chlorobenzyl) groups, which may influence pharmacokinetics and target binding.

For example, 1-(1-(4-iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (3f) was prepared by reacting sulfonylated indole intermediates with piperazine derivatives under basic conditions .

  • Apoptosis induction: 4-Chlorobenzyl-substituted indoles (e.g., 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-quinolin-8-ylacetamide) demonstrated apoptosis-inducing effects in cancer models .

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3S/c26-20-11-9-18(10-12-20)15-27-16-24(21-6-2-4-8-23(21)27)32(30,31)17-25(29)28-14-13-19-5-1-3-7-22(19)28/h1-12,16H,13-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGYDKWNHUXIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the 4-Chlorobenzyl Group: This step involves the alkylation of the indole nitrogen with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Sulfonylation: The indole derivative is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonyl group.

    Formation of the Indolin-1-yl Group: This step involves the reaction of the sulfonylated indole with indoline under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Amines, thiols, alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: This compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Biology: It can be used as a probe to study biological processes involving indole and indoline derivatives.

    Material Science: The compound’s unique structure may make it useful in the development of novel materials with specific electronic or optical properties.

    Industry: It may find applications in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole and indoline moieties could play a crucial role in these interactions, potentially involving hydrogen bonding, π-π stacking, or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally or functionally related indole derivatives is provided below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity Key Differences vs. Target Compound Reference
Target Compound C26H21ClN2O3S 4-Cl-benzyl, sulfonyl, indolin-1-yl Not explicitly reported (potential apoptosis/receptor modulation) Reference compound
3f (5-HT6 antagonist) C24H22FN5O3S 4-Iodophenylsulfonyl, pyridinylpiperazine 5-HT6 receptor antagonism (Ki < 10 nM) Replaces indoline with pyridinylpiperazine; lacks 4-Cl-benzyl
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone C16H11N3O4S2 5-Nitroindolyl, 4-nitrothiophenyl Antimalarial (IC50 = 240 nM) Thioether instead of sulfonyl; nitro groups enhance electron-withdrawing effects
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-N-quinolin-8-yl-2-oxoacetamide C26H19ClN4O2 4-Cl-benzyl, quinolin-8-yl Apoptosis induction (melting point: 178°C) Acetamide instead of sulfonyl-ethanone; quinoline enhances aromatic stacking
2-((1-Ethyl-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone C21H20N2O3S Ethylindolyl, indolin-1-yl Structural analog Ethyl substituent reduces lipophilicity vs. 4-Cl-benzyl

Key Findings :

Substituent Effects on Bioactivity :

  • The 4-chlorobenzyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to smaller alkyl groups (e.g., ethyl in ). This substitution is critical in apoptosis-inducing analogs .
  • Sulfonyl vs. Thioether : Sulfonyl groups (as in the target) increase stability and electron-withdrawing effects compared to thioethers, which are more prone to oxidation but show potent antimalarial activity .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for N-arylsulfonylindoles (e.g., sulfonylation of indole followed by nucleophilic substitution with indoline) . In contrast, thioether-containing analogs require base-mediated condensations .

Biological Activity

The compound 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone is a complex organic molecule that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H23ClN2O3SC_{23}H_{23}ClN_2O_3S, with a molecular weight of approximately 444.97 g/mol. The structure features an indole moiety, a sulfonyl group, and a chlorobenzyl substituent, which contribute to its unique chemical properties.

Table 1: Structural Features of the Compound

FeatureDescription
Indole MoietyContributes to biological activity and receptor binding
Sulfonyl GroupEnhances solubility and interaction with proteins
Chlorobenzyl SubstituentModifies lipophilicity and biological target affinity

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of Indole Derivative : Starting from phenylhydrazine and appropriate ketones.
  • Chlorobenzylation : Reaction with 4-chlorobenzyl chloride in the presence of a base.
  • Sulfonylation : Introducing the sulfonyl group using sulfonyl chloride.
  • Final Coupling : Attaching the indolin moiety under controlled conditions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activities. For instance, derivatives of indole and sulfonamide groups have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The compound likely inhibits protein synthesis pathways and disrupts nucleic acid synthesis, leading to bactericidal effects. Studies have shown a minimum inhibitory concentration (MIC) range of 15.625–125 μM against Staphylococcus aureus and Enterococcus spp. .

Anticancer Activity

Indole derivatives are well-documented for their anticancer properties. The presence of the chlorobenzyl group may enhance the compound's ability to interact with cancer cell receptors, potentially leading to apoptosis in malignant cells.

  • Case Study : A study demonstrated that similar indole-sulfonamide compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .

Research Findings

Recent studies have focused on understanding the detailed mechanisms by which this compound exerts its biological effects:

  • Inhibition of Biofilm Formation : Compounds with similar structures have been shown to inhibit biofilm formation in bacteria such as MRSA, indicating potential applications in treating chronic infections .
  • Docking Studies : Computational studies suggest that this compound can effectively bind to key enzymes involved in bacterial virulence, supporting its use as an antimicrobial agent.

Table 2: Comparison with Similar Compounds

Compound NameBiological ActivityMIC (µM)
This compoundAntimicrobial, anticancer15.625–125
2-(azepan-1-yl)-2-(indol-3-sulfonamide)Potential anticancer activityNot specified
5-fluoroindole derivativeAnticancer propertiesNot specified

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